Tert-butyl prop-2-enoate;1-ethenylpyrrolidin-2-one;2-methylprop-2-enoic acid

Description

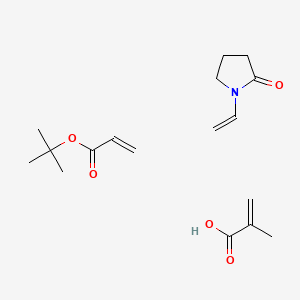

Tert-butyl prop-2-enoate: , 1-ethenylpyrrolidin-2-one , and 2-methylprop-2-enoic acid are three distinct chemical compounds, each with unique properties and applications.

Properties

CAS No. |

115401-91-7 |

|---|---|

Molecular Formula |

C17H27NO5 |

Molecular Weight |

325.405 |

IUPAC Name |

tert-butyl prop-2-enoate;1-ethenylpyrrolidin-2-one;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C7H12O2.C6H9NO.C4H6O2/c1-5-6(8)9-7(2,3)4;1-2-7-5-3-4-6(7)8;1-3(2)4(5)6/h5H,1H2,2-4H3;2H,1,3-5H2;1H2,2H3,(H,5,6) |

InChI Key |

ZBQRHBSIGBWWTN-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)O.CC(C)(C)OC(=O)C=C.C=CN1CCCC1=O |

Synonyms |

2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate and 1-ethenyl-2-pyrrolidinone |

Origin of Product |

United States |

Preparation Methods

Tert-butyl prop-2-enoate: is synthesized through the esterification of acrylic acid with isobutylene in the presence of a catalyst and a polymerization inhibitor . The reaction is typically carried out at a temperature of 30°C and a pressure of 1 MPa. Industrial production methods involve the use of strong acidic cation exchange resins as catalysts .

1-ethenylpyrrolidin-2-one: is produced industrially by the vinylation of 2-pyrrolidone, which involves the base-catalyzed reaction with acetylene . This process results in the formation of N-vinylpyrrolidone, which can be further polymerized to produce polyvinylpyrrolidone (PVP).

2-methylprop-2-enoic acid: is typically produced through the oxidation of isobutylene or the hydrolysis of methacrylonitrile . Industrial methods often involve the use of sulfuric acid as a catalyst.

Chemical Reactions Analysis

Tert-butyl prop-2-enoate: undergoes various chemical reactions, including polymerization, esterification, and hydrolysis . Common reagents used in these reactions include strong acids, bases, and radical initiators. Major products formed from these reactions include poly(tert-butyl acrylate) and other copolymers .

1-ethenylpyrrolidin-2-one: undergoes polymerization to form polyvinylpyrrolidone (PVP), which is used in various applications . It can also undergo reactions with other monomers to form copolymers. Common reagents used in these reactions include radical initiators and catalysts .

2-methylprop-2-enoic acid: undergoes polymerization and copolymerization reactions to form methacrylate polymers . It can also undergo esterification reactions to form methacrylate esters. Common reagents used in these reactions include radical initiators and strong acids .

Scientific Research Applications

Tert-butyl prop-2-enoate: is used in the production of polymers and copolymers that have applications in coatings, adhesives, and sealants . It is also used in the synthesis of specialty chemicals and intermediates.

1-ethenylpyrrolidin-2-one: is widely used in the production of polyvinylpyrrolidone (PVP), which has applications in pharmaceuticals as a binder and stabilizer, in cosmetics as a film-former, and in other industries as a dispersant and thickener . PVP is also used in gene delivery and tissue engineering applications .

2-methylprop-2-enoic acid: is used in the production of methacrylate polymers and copolymers, which have applications in coatings, adhesives, and dental materials . It is also used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

Tert-butyl prop-2-enoate: exerts its effects through polymerization reactions, where the monomer units react to form long polymer chains . The molecular targets and pathways involved in these reactions include radical initiators and catalysts that facilitate the polymerization process.

1-ethenylpyrrolidin-2-one: exerts its effects through polymerization to form polyvinylpyrrolidone (PVP), which interacts with various molecular targets in pharmaceutical and cosmetic formulations . The pathways involved include radical polymerization and copolymerization reactions .

2-methylprop-2-enoic acid: exerts its effects through polymerization and copolymerization reactions to form methacrylate polymers . The molecular targets and pathways involved include radical initiators and catalysts that facilitate the polymerization process.

Comparison with Similar Compounds

Tert-butyl prop-2-enoate: is similar to other acrylate esters, such as methyl acrylate and ethyl acrylate . it is unique in its ability to form polymers with higher glass transition temperatures and better thermal stability.

1-ethenylpyrrolidin-2-one: is similar to other vinyl monomers, such as vinyl acetate and vinyl chloride . it is unique in its ability to form polyvinylpyrrolidone (PVP), which has exceptional solubility and biocompatibility.

2-methylprop-2-enoic acid: is similar to other methacrylate monomers, such as methyl methacrylate and ethyl methacrylate . it is unique in its ability to form polymers with higher glass transition temperatures and better mechanical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.